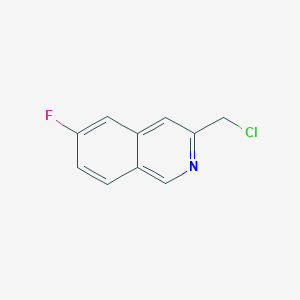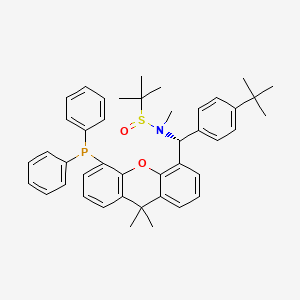
1-(4-Amino-5-fluoropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-5-fluoropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H7FN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives followed by amination and acetylation reactions. One common method involves the reaction of 4-chloro-5-fluoropyridine with ammonia to introduce the amino group, followed by acetylation with acetic anhydride to form the ethanone derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-5-fluoropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(4-Amino-5-fluoropyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Amino-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Fluoropyridin-2-yl)ethanone
- 1-(2-Amino-5-fluoropyridin-3-yl)ethanone
Uniqueness
1-(4-Amino-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both an amino and a fluorine group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H7FN2O |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
1-(4-amino-5-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H2,9,10) |
Clave InChI |
WOJDTOUNZQFUBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C(=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


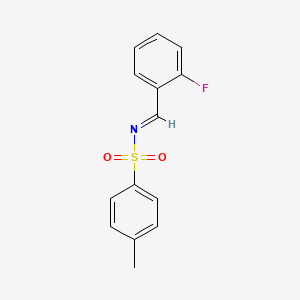
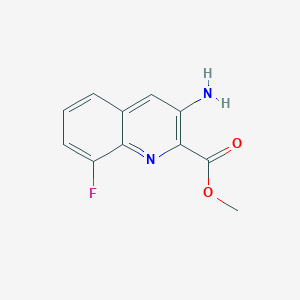
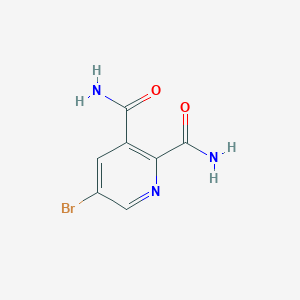
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
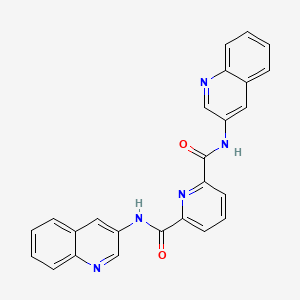
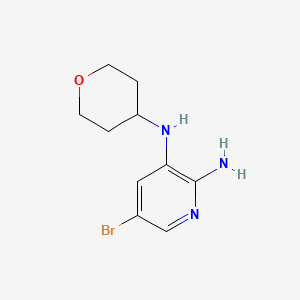


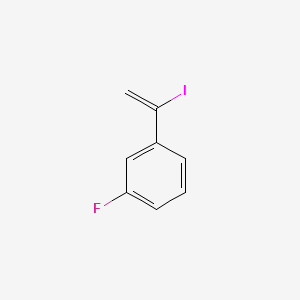
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
